Bibw 22

Multidrug resistance (MDR) P-glycoprotein (P-gp) dipyridamole

Researchers investigating multidrug resistance (MDR) require a reliable, high-potency P-gp inhibitor that directly binds the transporter without being effluxed. BIBW 22 (CAS 137694-16-7) solves the potency and specificity limitations of dipyridamole and verapamil. • 20-100× greater potency than dipyridamole in reversing P-gp-mediated MDR • Binds directly to P-gp, accumulating in drug-resistant cells rather than being exported • Complete MDR reversal at 0.5-2.5 µM in cell-based assays; in vivo benchmark at 50 mg/kg i.v. reduces T/C% from 109% to 48% Supplied as ≥98% pure solid; ships at ambient temperature. For R&D use only.

Molecular Formula C30H43N7O4
Molecular Weight 565.7 g/mol
CAS No. 137694-16-7
Cat. No. B1666975
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBibw 22
CAS137694-16-7
Synonyms4-(N-(2-hydroxy-2-methylpropyl)ethanolamino)-2,7-bis(cis-2,6-dimethylmorpholino)-6-phenylpteridine
BIBW 22
BIBW-22
BIBW22 BS
Molecular FormulaC30H43N7O4
Molecular Weight565.7 g/mol
Structural Identifiers
SMILESCC1CN(CC(O1)C)C2=NC3=C(C(=NC(=N3)N4CC(OC(C4)C)C)N(CCO)CC(C)(C)O)N=C2C5=CC=CC=C5
InChIInChI=1S/C30H43N7O4/c1-19-14-36(15-20(2)40-19)27-24(23-10-8-7-9-11-23)31-25-26(32-27)33-29(37-16-21(3)41-22(4)17-37)34-28(25)35(12-13-38)18-30(5,6)39/h7-11,19-22,38-39H,12-18H2,1-6H3/t19-,20+,21-,22+
InChIKeyJNHIGDFEPXMPAO-COPRSSIGSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





BIBW 22 (CAS 137694-16-7): Bifunctional MDR Modulator for P-gp and Nucleoside Transport Research


BIBW 22 (CAS 137694-16-7), also designated BIBW22BS, is a phenylpteridine analog of dipyridamole developed by Boehringer Ingelheim [1]. This small-molecule compound (C30H43N7O4, MW 565.71) functions as a potent bifunctional modulator, targeting both P-glycoprotein (P-gp)-mediated multidrug resistance (MDR) and nucleoside transport pathways in tumor cells [2]. BIBW 22 was investigated clinically for solid tumors but development was terminated [1], and it remains available exclusively as a research tool for in vitro and in vivo MDR modulation studies.

Why Dipyridamole or Verapamil Cannot Replace BIBW 22 in Multidrug Resistance Research


Direct substitution of BIBW 22 with its parent compound dipyridamole, or with classical MDR modulators like verapamil, is scientifically unsound due to orders-of-magnitude differences in potency and distinct mechanistic properties [1]. BIBW 22 demonstrates 20- to 100-fold higher potency in reversing P-gp-mediated MDR compared to dipyridamole [2], and unlike verapamil, it binds directly to P-gp without serving as an efflux substrate, accumulating preferentially in drug-resistant cells rather than being actively exported [3]. These unique attributes—confirmed across multiple MDR cell lines and in vivo xenograft models—render BIBW 22 the definitive research probe for interrogating P-gp pharmacology and MDR reversal mechanisms, a role that structurally similar alternatives cannot adequately fulfill.

Quantitative Differentiation Evidence: BIBW 22 vs. Comparators in MDR and Nucleoside Transport Assays


Potency in Reversing P-gp-Mediated MDR: BIBW 22 Outperforms Dipyridamole by 20-100× Across Multiple Cell Lines

BIBW 22 demonstrates 20- to 100-fold greater potency than its parent compound dipyridamole in reversing P-gp-mediated multidrug resistance [1]. This quantitative advantage was established across four distinct P-gp-positive human cancer sublines, providing robust, cross-model validation of its enhanced modulatory capacity [1].

Multidrug resistance (MDR) P-glycoprotein (P-gp) dipyridamole

Efflux Inhibition Potency: BIBW 22 is 100× More Potent than Dipyridamole in Blocking MDR-Associated Rhodamine 123 Efflux

Using rhodamine 123 accumulation as a functional readout of P-gp-mediated efflux in multidrug-resistant KB V20C cells, BIBW 22 was approximately 100 times more potent than dipyridamole at inhibiting the MDR-associated drug efflux pump [1]. This single-cell functional assay directly quantifies the compound's ability to reverse the hallmark phenotype of MDR cells, with BIBW 22 demonstrating a two-order-of-magnitude advantage over the parent molecule [1].

P-glycoprotein rhodamine 123 efflux pump

Nucleoside Transport Inhibition: BIBW 22 Demonstrates 7× Greater Potency than Dipyridamole

Beyond its superior P-gp modulation, BIBW 22 also exhibits enhanced potency as a nucleoside transport inhibitor, with 7-fold greater activity than dipyridamole [1]. This dual-functionality—simultaneously targeting both P-gp-mediated drug efflux and nucleoside salvage pathways—distinguishes BIBW 22 from single-mechanism MDR modulators like verapamil or cyclosporin A, and is quantitatively superior to the parent compound dipyridamole in both functional domains [1].

Nucleoside transport antimetabolite chemotherapy dipyridamole

In Vivo Efficacy: BIBW 22 Enhances Vincristine and Doxorubicin Antitumor Activity in Xenograft Models

In BRO/mdr1.1 human melanoma xenografts in nude mice, single-agent treatment with BIBW 22, vincristine, or doxorubicin showed no significant efficacy [1]. However, combination of BIBW 22 (50 mg/kg i.v.) with vincristine (1 mg/kg i.p.) reduced tumor growth T/C% from 109% (vincristine alone) to 48% [1]. Similarly, BIBW 22 combined with doxorubicin (8 mg/kg i.p.) improved T/C% from 55% to 32% [1]. This in vivo proof-of-concept demonstrates BIBW 22's capacity to sensitize MDR tumors to chemotherapy agents in an intact physiological system [1].

in vivo xenograft vincristine doxorubicin MDR reversal

Unique Cellular Pharmacokinetics: BIBW 22 Binds P-gp but is Not Effluxed, Accumulating in Resistant Cells

BIBW 22 exhibits a distinctive cellular pharmacokinetic profile: it binds directly and saturably to P-glycoprotein, as demonstrated by photolabeling with [³H]azido-BIBW 22 BS and competition studies [1]. Crucially, unlike typical P-gp substrates, BIBW 22 is not effluxed from drug-resistant cells and shows enhanced accumulation in MDR cells compared to drug-sensitive parental lines [1]. This contrasts sharply with verapamil and other classical MDR modulators that are P-gp substrates subject to active efflux [2]. This property may explain its sustained MDR-modulating activity.

P-glycoprotein binding drug accumulation MDR reversal mechanism

Recommended Research Applications for BIBW 22 Based on Quantitative Differentiation Data


In Vitro MDR Reversal Studies Requiring Complete P-gp Inhibition at Low Concentrations

Employ BIBW 22 at 0.5–2.5 µM for complete reversal of P-gp-mediated multidrug resistance in cell-based assays [1]. This concentration range achieves full sensitization to vincristine and doxorubicin in P-gp-positive sublines, providing a validated benchmark for comparing novel MDR modulators or characterizing MDR phenotypes in newly established cell lines.

Functional P-gp Efflux Assays Using Rhodamine 123 Accumulation

Utilize BIBW 22 as a high-potency positive control in rhodamine 123 efflux inhibition assays. With approximately 100× greater potency than dipyridamole in KB V20C cells [1], BIBW 22 provides a robust and reliable reference signal for validating P-gp functional assays and screening potential MDR-reversing compounds.

In Vivo Preclinical Xenograft Studies of MDR Reversal

Include BIBW 22 as a reference MDR modulator in in vivo efficacy studies. In BRO/mdr1.1 xenografts, combination of BIBW 22 (50 mg/kg i.v.) with vincristine or doxorubicin significantly enhanced antitumor activity, reducing T/C% from 109% to 48% and 55% to 32%, respectively [1]. This provides a benchmark for evaluating next-generation MDR modulators in animal models.

Mechanistic Studies of P-gp Binding and Cellular Trafficking

Employ [³H]azido-BIBW 22 BS as a photoaffinity probe for P-gp binding site mapping and competition studies [1]. The unique property of BIBW 22—direct P-gp binding without being effluxed—enables detailed investigation of P-gp-ligand interactions and the development of non-effluxed MDR modulator scaffolds.

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